

Application of Quantitative NMR for the Quantification of Dapagliflozin Impurity A

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Compound of Interest

Compound Name: Dapagliflozin impurity A

Cat. No.: B12369943

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Application Note

Introduction

Dapagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug quality and safety. **Dapagliflozin impurity A**, a potential process-related impurity or degradation product, requires accurate quantification to ensure it does not exceed established safety thresholds. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for the determination of the purity of organic molecules, including the quantification of impurities.^{[1][2]} This application note describes a protocol for the quantification of **Dapagliflozin impurity A** using ¹H qNMR.

The principle of qNMR is based on the direct proportionality between the integrated intensity of a specific resonance signal and the number of nuclei contributing to that signal.^[3] This allows for the determination of the concentration of an analyte relative to a certified internal standard of known purity, without the need for a reference standard of the impurity itself.^{[1][3]} This is a significant advantage, especially when dealing with impurities that may be difficult to isolate and certify.

Experimental Protocols

1. Materials and Equipment

- Sample: Dapagliflozin API containing impurity A.
- Internal Standard: Maleic acid (Certified Reference Material). The choice of internal standard is critical; it should have signals that do not overlap with those of the analyte or impurity, be stable, non-volatile, and soluble in the chosen NMR solvent.[4][5] Maleic acid is a suitable choice as its singlet signal in the olefinic region is typically well-separated from the aromatic and aliphatic signals of Dapagliflozin and its impurities.
- NMR Solvent: Dimethyl sulfoxide- d_6 (DMSO- d_6) with 0.05% v/v Tetramethylsilane (TMS) as an internal reference. DMSO- d_6 is a good solvent for both Dapagliflozin and many of its impurities.[6][7]
- NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a high-resolution probe.[6][7]
- Analytical Balance: Capable of weighing to ± 0.01 mg.
- NMR Tubes: 5 mm high-precision NMR tubes.
- Volumetric flasks and pipettes.

2. Sample Preparation

- Accurately weigh approximately 20 mg of the Dapagliflozin sample into a clean, dry vial.
- Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
- Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO- d_6 .
- Vortex the vial for 1 minute to ensure complete dissolution and homogeneity.
- Transfer approximately 0.7 mL of the solution into a 5 mm NMR tube.

3. ^1H qNMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and should be optimized for the specific instrument used:

Parameter	Recommended Value
Pulse Program	zg30 (30° pulse angle)
Spectrometer Frequency	400 MHz
Spectral Width	20 ppm (-2 to 18 ppm)
Acquisition Time	≥ 3.0 s
Relaxation Delay (d1)	30 s (approximately 5 times the longest T ₁)
Number of Scans	16 to 64 (depending on impurity concentration)
Temperature	298 K (25 °C)

Rationale for Parameter Selection:

- A 30° pulse angle and a long relaxation delay (d1) are crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[\[8\]](#)
- A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio for the impurity signals.

4. Data Processing and Analysis

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
- Apply a baseline correction to the entire spectrum.
- Integrate the selected signals for Dapagliflozin, impurity A, and the internal standard (maleic acid).
 - Dapagliflozin: A well-resolved signal, for instance, one of the aromatic protons or the anomeric proton, should be chosen. The predicted ¹H NMR spectrum of Dapagliflozin can be used as a reference.[\[9\]](#)[\[10\]](#)

- **Dapagliflozin Impurity A:** A unique, well-resolved signal specific to impurity A must be identified. This may require prior structural elucidation of the impurity.
- Internal Standard (Maleic Acid): Integrate the singlet corresponding to the two olefinic protons.
- Calculate the amount of **Dapagliflozin impurity A** using the following formula:

Where:

- I_{impurity} and I_{IS} are the integral values of the signals for the impurity and the internal standard, respectively.
- N_{impurity} and N_{IS} are the number of protons corresponding to the integrated signals of the impurity and the internal standard, respectively.
- M_{impurity} and M_{IS} are the molar masses of the impurity and the internal standard, respectively.
- m_{sample} and m_{IS} are the masses of the Dapagliflozin sample and the internal standard, respectively.
- P_{IS} is the purity of the internal standard (as provided in the certificate of analysis).

Data Presentation

The quantitative results for **Dapagliflozin impurity A** in different batches of the API can be summarized as follows:

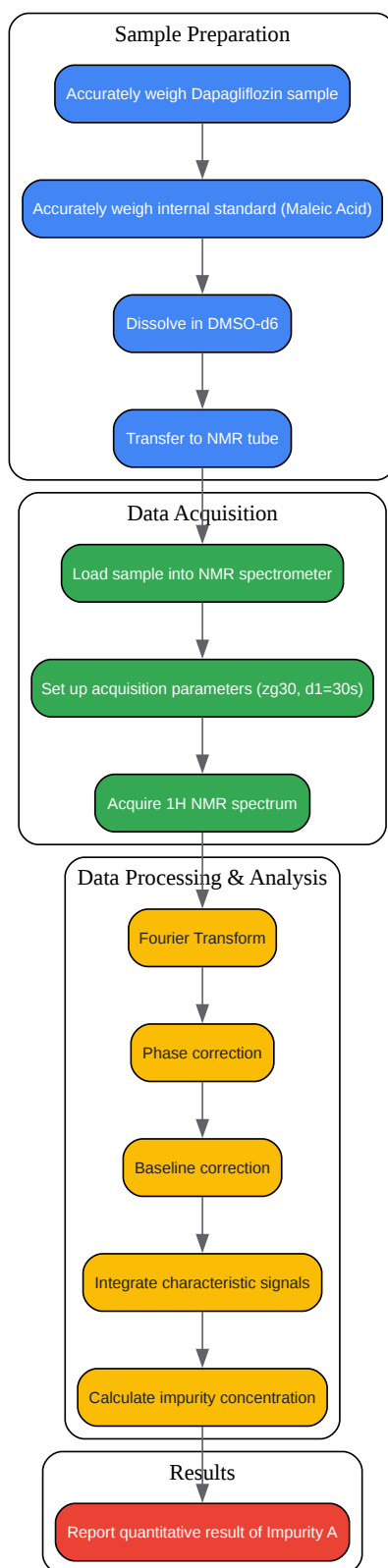
Table 1: Quantification of **Dapagliflozin Impurity A** by ^1H qNMR

Batch Number	Mass of Sample (mg)	Mass of Internal Standard (mg)	Integral of Impurity A	Integral of Internal Standard	Calculated Amount of Impurity A (w/w %)
DAPA-B001	20.15	10.05	0.12	10.50	0.08
DAPA-B002	19.98	10.12	0.18	10.65	0.12
DAPA-B003	20.07	10.08	0.15	10.58	0.10

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the Experimental Workflow

The logical flow of the qNMR quantification process is depicted in the following diagram:



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Caption: Workflow for the quantification of **Dapagliflozin impurity A** by qNMR.

Conclusion

The described ^1H qNMR method provides a reliable and accurate approach for the quantification of **Dapagliflozin impurity A**. The method is highly specific and does not require an isolated and certified reference standard of the impurity, making it a valuable tool for quality control in the pharmaceutical industry. The protocol can be validated according to ICH guidelines to ensure its suitability for routine analysis.[11]

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